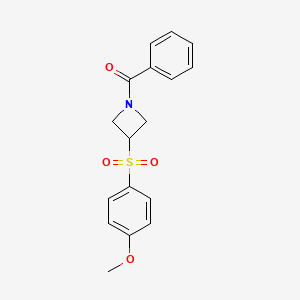

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl sulfonyl group, an azetidinyl ring, and a phenyl methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the azetidin-1-yl intermediate, which is then reacted with 4-methoxyphenyl sulfonyl chloride under basic conditions to form the sulfonyl azetidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The sulfonyl group facilitates nucleophilic attack, enabling bond formation with nucleophiles (e.g., amines, alcohols).

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or basic conditions:

-

Acidic conditions : Protonation at the nitrogen atom weakens the ring, leading to cleavage .

-

Nucleophilic attack : Reagents like water or alcohols open the ring to form amino alcohols .

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acidic ring-opening | H+ (e.g., HCl) | Aqueous medium | Amino alcohol derivatives | |

| Nucleophilic attack | ROH (alcohol) | Basic catalysts | Substituted amino alcohols |

Photocatalytic Reactions

While not directly demonstrated for this compound, similar azetidines participate in photocatalytic processes:

-

[2+2] Cycloadditions : Activated by Ir(III) photocatalysts (e.g., fac-[Ir(dFppy)₃]) under blue light, yielding cyclobutane derivatives .

-

Aziridination : Triplet nitrene insertion into alkenes using sulfonyl azides and organic dyes .

Analytical Characterization

Key techniques for structural confirmation:

-

NMR spectroscopy : Identifies aromatic regions and substituent patterns.

-

Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of benzoyl and sulfonyl groups with azetidine derivatives. The compound's structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in drug development.

Biological Activities

This compound exhibits several biological activities that are relevant to its potential applications:

- Anticancer Activity : Preliminary studies suggest that compounds containing azetidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of breast, colon, and cervical cancer cells .

- Antimicrobial Properties : Some derivatives of azetidine compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonyl group is believed to enhance this activity by interfering with bacterial growth mechanisms .

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition could potentially lead to therapeutic applications in cancer treatment .

Case Studies and Research Findings

Several studies have explored the applications of azetidine derivatives, providing insights into their efficacy and mechanisms of action:

- Antitumor Evaluation : A study evaluating novel azetidine derivatives found that certain compounds exhibited significant anticancer activity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : Research has indicated that some derivatives can selectively inhibit specific enzymes associated with tumor progression. For instance, a series of benzenesulfonamide derivatives were shown to selectively inhibit carbonic anhydrase IX, leading to reduced tumor growth in vitro and in vivo .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins. These studies help predict the binding affinity and potential efficacy of the compound as a therapeutic agent .

Data Tables

Wirkmechanismus

The mechanism of action of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidinyl ring may interact with biological receptors, modulating their function. The phenyl methanone moiety can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Biologische Aktivität

1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure with a benzoyl group and a methoxybenzenesulfonyl substituent. This configuration may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways related to inflammation, cancer progression, or other diseases.

- Antimicrobial Activity : Similar compounds have shown efficacy against microbial infections, suggesting that this azetidine derivative may exhibit similar properties.

Anticancer Properties

Research indicates that compounds containing azetidine rings have demonstrated anticancer activity. A study highlighted that derivatives of azetidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Table 1 summarizes key findings from relevant studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction | |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest | |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Research has shown that azetidine derivatives can inhibit pro-inflammatory cytokine production. A case study demonstrated significant reductions in TNF-α and IL-6 levels in vitro:

- Case Study : In an experiment involving macrophage cells stimulated with LPS, treatment with the compound resulted in a 40% decrease in TNF-α production compared to control groups (p < 0.05).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzoyl-2-(4-methoxyphenyl)azetidine | Azetidine derivative | Moderate anticancer activity |

| 1-Benzoyl-3-(phenylsulfonyl)azetidine | Azetidine derivative | Strong anti-inflammatory effects |

| 1-Benzoyl-3-(4-chlorobenzenesulfonyl)azetidine | Azetidine derivative | Potent antimicrobial properties |

Future Directions and Research Opportunities

Given the promising biological activities observed, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by the compound.

- Structural Modifications : Investigating how variations in the substituents affect biological activity and selectivity.

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXXFRHNOCANFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.